molecular formula C10H14N2O2 B7820240 1-(4-Hydroxyphenyl)-3-propylurea

1-(4-Hydroxyphenyl)-3-propylurea

Cat. No. B7820240
M. Wt: 194.23 g/mol
InChI Key: GMZMSILYBSHTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05158949

Procedure details

A mixture of 4-acetoxybenzoic acid (5.0 g) and triethylamine (3.0 g) in acetone (150 mL) at 0° C. was treated with ethyl chloroformate over 5 minutes with stirring. After a further 10 minutes, sodium azide (21.5 g) in water (10 mL) was added and the mixture maintained at 5° C. for 0.5 hour. The mixture was then concentrated at 45° C. under reduced pressure and the residue dissolved in toluene (200 mL) and washed with water and dried (Na2SO4). After evaporation of 100 mL of the toluene under reduced pressure, the solution was heated under reflux for 1 hour and cooled to 5° C. before addition of n-propylamine (3 mL). After a further 15 minutes, the mixture was evaporated to dryness and the residue dissolved in methanol (50 mL) and warmed with 10% aqueous NaOH (10 mL) at 60° C. for 15 minutes. Evaporation of the methanol and addition of water and 6N HCl gave a solid which was filtered, washed with water and crystallized from acetone-ether to give 4-n-propylaminocarbonylaminophenol (3.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:13]=[CH:12][C:8](C(O)=O)=[CH:7][CH:6]=1)(=O)C.C([N:16]([CH2:19]C)CC)C.ClC(O[CH2:25][CH3:26])=O.[N-:27]=[N+]=[N-].[Na+].C[C:32](C)=[O:33]>O>[CH2:19]([NH:16][C:32]([NH:27][C:8]1[CH:7]=[CH:6][C:5]([OH:4])=[CH:13][CH:12]=1)=[O:33])[CH2:25][CH3:26] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
21.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated at 45° C. under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in toluene (200 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After evaporation of 100 mL of the toluene under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C. before addition of n-propylamine (3 mL)
WAIT
Type
WAIT
Details
After a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed with 10% aqueous NaOH (10 mL) at 60° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Evaporation of the methanol and addition of water and 6N HCl
CUSTOM
Type
CUSTOM
Details
gave a solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
crystallized from acetone-ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CC)NC(=O)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.